molecular formula C25H21ClN2O3S2 B2769358 (3-Amino-5-((5-chloro-2-methylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone CAS No. 866866-40-2

(3-Amino-5-((5-chloro-2-methylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone

Cat. No. B2769358
M. Wt: 497.02
InChI Key: LPXQNMQGSXRBHU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound. X-ray crystallography might be used for solid compounds.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other chemicals. It includes understanding the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.


Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel compounds with similar structures, employing techniques like UV, IR, 1H and 13C NMR, and mass spectrometry. Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, bonding features, and vibrational wave numbers of these compounds (Shahana & Yardily, 2020). Such studies provide foundational knowledge for understanding the chemical properties and reactivity of related thiophene derivatives.

Molecular Docking and Antibacterial Activity

Molecular docking studies have been carried out to explore the antibacterial activity of structurally related compounds. These studies help in understanding how these compounds interact with bacterial proteins at the molecular level, providing insights into their potential as antibacterial agents (Shahana & Yardily, 2020).

Potential for PET Imaging in Parkinson's Disease

Another avenue of research involves the synthesis of compounds for potential use in Positron Emission Tomography (PET) imaging for diseases like Parkinson's. For example, studies on the synthesis of [11C]HG-10-102-01 aim to develop new PET agents for imaging the LRRK2 enzyme in Parkinson's disease, highlighting the therapeutic and diagnostic potential of these compounds (Wang, Gao, Xu, & Zheng, 2017).

Crystal Structure Analysis

Crystal structure analysis of related compounds provides detailed insights into the molecular and crystal architecture, facilitating a better understanding of their physical and chemical properties. This information is crucial for the design of compounds with desired properties (Kaur, Jasinski, Anderson, Yathirajan, & Byrappa, 2015).

Spectroscopic Properties and Environmental Effects

Research on the spectroscopic properties of amino-substituted thiophene derivatives in different environments can reveal how factors like polarity and hydrogen-bonding abilities affect their behavior. Such studies are important for understanding the fundamental aspects of these compounds and their potential applications in materials science and environmental chemistry (Al-Ansari, 2016).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

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Please consult a professional chemist or a reliable database for specific information about this compound. If you’re working in a lab, always follow safety guidelines when handling chemicals. If this compound is novel, it might be necessary to conduct original research to gather the requested information. Please note that this is a general approach and might not apply to all compounds. Always consult with a subject matter expert when in doubt.


properties

IUPAC Name

[3-amino-5-(5-chloro-2-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S2/c1-15-8-12-19(13-9-15)33(30,31)24-21(27)23(22(29)17-6-4-3-5-7-17)32-25(24)28-20-14-18(26)11-10-16(20)2/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXQNMQGSXRBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((5-chloro-2-methylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone

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